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Introduction

Long non-coding RNAs (IncRNAS) are a class of RNA molecules greater than 200 nucleotides
in length that do not encode proteins.[1][2][3] Emerging evidence highlights their critical roles
as regulators in a wide array of biological processes and their involvement in the pathogenesis
of various diseases, including cancer.[4][5] Consequently, the accurate and sensitive
guantification of INncRNA expression in tissue samples is paramount for both basic research and
the development of novel therapeutic strategies and diagnostic biomarkers.[6][7]

This document provides detailed application notes and standardized protocols for the most
widely used techniques for IncRNA quantification in tissue samples. It is designed to guide
researchers, scientists, and drug development professionals in selecting and implementing the
appropriate methodologies for their specific research needs. The key techniques covered
include:

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-gPCR)

Microarray Analysis

RNA Sequencing (RNA-seq)

In Situ Hybridization (ISH)
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» Northern Blotting

e Droplet Digital PCR (ddPCR)

Comparison of IncRNA Quantification Techniques

Choosing the optimal method for INncRNA quantification depends on various factors, including
the specific research question, the number of target INcCRNAs, the required sensitivity and
specificity, and available resources. The following table summarizes the key characteristics of
each technique to facilitate a comparative evaluation.
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Experimental Workflows and Protocols
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The following sections provide detailed diagrams and protocols for each IncCRNA quantification
technique.

General Workflow for IncRNA Quantification from Tissue

The initial steps of tissue sample processing are critical for obtaining high-quality RNA suitable
for any downstream quantification method.

Tissue Sample Processing

Tissue Collection & Snap Freezing

Storage at -80°C

Tissue Homogenization

RNA Extraftion & QC

Total RNA Isolation

RNA Quality Control (e.g., NanoDrop, Bioanalyzer)
o
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General workflow for INcRNA quantification from tissue samples.

Reverse Transcription Quantitative Polymerase
Chain Reaction (RT-qPCR)

RT-gPCR is a highly sensitive and specific method for quantifying the expression of a limited
number of INcRNAs.[1][2] It involves two main steps: reverse transcription of RNA into
complementary DNA (cDNA) and subsequent real-time PCR amplification of the cDNA.

RT-qPCR Workflow
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Workflow for IncRNA quantification by RT-qPCR.
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Detailed Protocol for RT-qPCR

Materials:

Total RNA isolated from tissue

Reverse transcriptase kit with random hexamers or oligo(dT) primers

gPCR master mix (e.g., SYBR Green-based)

IncRNA-specific forward and reverse primers

Nuclease-free water

Real-time PCR instrument

Procedure:
» Reverse Transcription (cDNA Synthesis):

o Prepare a reaction mix containing total RNA (e.g., 1 ug), reverse transcriptase, dNTPs,
and primers (random hexamers are often preferred for IncRNAs) according to the
manufacturer's protocol.[1]

o Incubate the reaction mix in a thermal cycler using the recommended temperature profile
(e.g., 25°C for 10 min, 55°C for 50 min, 85°C for 5 min).[27]

o The resulting cDNA can be used immediately or stored at -20°C.
e Quantitative PCR (qPCR):

o Prepare the gPCR reaction mix by combining the cDNA template, IncRNA-specific
primers, gPCR master mix, and nuclease-free water.[1][27]

o Atypical reaction volume is 10-20 pL.

o Run the gPCR reaction in a real-time PCR instrument using a standard cycling protocol
(e.g., initial denaturation at 95°C for 10 min, followed by 40-60 cycles of 95°C for 15 s and
60°C for 1 min).[1]

© 2025 BenchChem. All rights reserved. 9/17 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8314425/
https://fenix.ciencias.ulisboa.pt/downloadFile/1126037345803682/RNAextraction,%20cDNA%20and%20RT-PCR.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8314425/
https://fenix.ciencias.ulisboa.pt/downloadFile/1126037345803682/RNAextraction,%20cDNA%20and%20RT-PCR.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8314425/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Include a melting curve analysis at the end of the run to verify the specificity of the
amplified product.[1]

o Data Analysis:
o Determine the cycle threshold (Ct) values for each sample.

o Normalize the Ct value of the target INncCRNA to that of a stable endogenous control gene
(e.g., GAPDH, ACTB).

o Calculate the relative expression of the IncCRNA using the comparative Ct (AACt) method.
[27]

Microarray Analysis

Microarray analysis allows for the high-throughput profiling of thousands of known INncCRNAs
simultaneously.[8][9][10][11][28] This technique relies on the hybridization of fluorescently
labeled cDNA to a solid surface containing pre-designed oligonucleotide probes.

Microarray Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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